8α-羟基糙毛内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

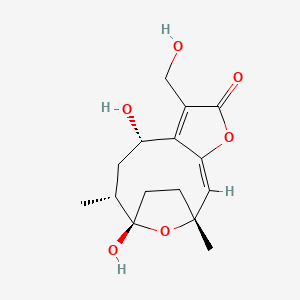

8Alpha-Hydroxyhirsutinolide is a sesquiterpenoid . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . This compound shows anti-inflammatory activity and inhibits TNF-α-induced NF-κB activity with the IC(50) value of 1.9 uM .

Molecular Structure Analysis

The molecular formula of 8Alpha-Hydroxyhirsutinolide is C15H20O6 . The molecular weight is 296.31 g/mol . The IUPAC name is (1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one .Physical And Chemical Properties Analysis

8Alpha-Hydroxyhirsutinolide is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

抗菌和细胞毒活性

研究表明,倍半萜内酯(包括与8α-羟基糙毛内酯结构相关的化合物)具有显着的抗菌和细胞毒活性。例如,从刺花草地上部分分离的化合物在体外对一系列革兰氏阳性和革兰氏阴性细菌表现出活性,并对人类肿瘤细胞系表现出细胞毒活性 (Saroglou 等人,2005)。这些发现突出了此类化合物在开发新型抗菌剂和癌症疗法中的潜力。

抗肿瘤促进作用

另一项针对日本落叶松球果中阿卑坦二萜类化合物进行的研究揭示了其对艾伯斯坦-巴尔病毒激活的抑制作用,这是抗肿瘤启动子的主要筛选方法 (Ohtsu 等人,2001)。这表明 8α-羟基糙毛内酯等化合物也可能在预防肿瘤促进方面具有潜在应用,进一步强调了倍半萜内酯在癌症研究中的重要性。

抗菌活性

研究还集中在倍半萜内酯的抗菌特性上。例如,从Pulicaria crispa 中分离的愈创木内酯倍半萜类化合物对分枝杆菌显示出抗菌活性,并对人类癌细胞系具有细胞毒性,突出了它们作为抗菌剂的潜力 (Stavri 等人,2008)。

作用机制

Target of Action

8Alpha-Hydroxyhirsutinolide is a sesquiterpene lactone . The primary target of 8Alpha-Hydroxyhirsutinolide is NF-κB (Nuclear factor-kappa B), a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

8Alpha-Hydroxyhirsutinolide inhibits the activity of NF-κB induced by TNF-α (Tumor Necrosis Factor-alpha) . By inhibiting NF-κB, it can prevent the transcription of DNA, production of cytokines, and promote cell apoptosis .

Biochemical Pathways

The inhibition of NF-κB by 8Alpha-Hydroxyhirsutinolide affects the downstream biochemical pathways related to inflammation and cell survival . This includes the reduction of cytokine production, which plays a crucial role in the inflammatory response .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

The inhibition of NF-κB activity by 8Alpha-Hydroxyhirsutinolide leads to a decrease in NO (Nitric Oxide) production . NO is a free radical involved in several physiological processes, including vasodilation, neurotransmission, and immune response. Its overproduction can lead to inflammation and other pathological conditions .

安全和危害

属性

IUPAC Name |

(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUPZFNJFDVQM-HEQUYQGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。